molecular formula C11H8BF3O3 B11859291 2-(Trifluoromethoxy)naphthalene-7-boronic acid

2-(Trifluoromethoxy)naphthalene-7-boronic acid

Cat. No.: B11859291
M. Wt: 255.99 g/mol
InChI Key: FOCOSPUITZQZJF-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-7-boronic acid is a naphthalene-based boronic acid derivative with the CAS Number 870822-72-3. Its molecular formula is C 11 H 8 BF 3 O 3 , and it has a molecular weight of 255.99 g/mol . As an organoboron compound , it serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are fundamental in the construction of biaryl systems, which are core structures found in many functional materials and bioactive molecules . The presence of the trifluoromethoxy group is of significant interest in medicinal and agrochemical research, as this moiety can influence a molecule's lipophilicity, metabolic stability, and overall bioavailability . Structurally related bicyclic boronates have garnered substantial attention for their role in the discovery of antibacterial agents , serving as potent β-lactamase inhibitors to combat antibiotic-resistant bacterial pathogens. Compounds like taniborbactam and QPX7728 exemplify the critical application of this class of molecules in addressing urgent public health challenges . Researchers can utilize this chemical as a key precursor in the development of novel pharmaceutical scaffolds and functional materials. Handling Precautions: For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary use.

Properties

Molecular Formula

C11H8BF3O3

Molecular Weight

255.99 g/mol

IUPAC Name

[7-(trifluoromethoxy)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-4-2-7-1-3-9(12(16)17)5-8(7)6-10/h1-6,16-17H

InChI Key

FOCOSPUITZQZJF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=CC(=C2)OC(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation (DoM) Followed by Boronation

This two-step approach leverages lithium- or magnesium-mediated directed metalation to achieve regioselective boronation.

Substrate Preparation

Starting with 2-(trifluoromethoxy)naphthalene, the 7-position is activated using a directing group (DG). For example, N,N-diethylcarbamate (DG) at the 1-position directs metalation to the 7-position.

Metalation and Boronation

  • Conditions :

    • Base : 2,2,6,6-Tetramethylpiperidinyl lithium (LiTMP) at −78°C in THF.

    • Electrophile : Triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis.

  • Yield : 68–75%.

  • Mechanistic Insight : LiTMP abstracts the proton para to the DG, forming a lithio-intermediate that reacts with B(OiPr)₃ to install the boronate ester.

Table 1 : Optimization of DoM-Boronation Parameters

ParameterOptimal ValueEffect on Yield
Temperature−78°CPrevents side reactions
DG Position1-NaphthaleneMaximizes 7-selectivity
Boron ElectrophileB(OiPr)₃Higher efficiency vs. B(OMe)₃

Suzuki-Miyaura Cross-Coupling of Prefunctionalized Halides

This method employs palladium-catalyzed coupling between a boronic acid and a halogenated naphthalene derivative.

Halide Synthesis

  • Substrate : 7-Bromo-2-(trifluoromethoxy)naphthalene.

  • Preparation : Electrophilic bromination of 2-(trifluoromethoxy)naphthalene using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄).

Coupling Conditions

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : K₂CO₃ (2 M aqueous solution).

  • Solvent : Toluene/EtOH (4:1 v/v) at 110°C.

  • Yield : 82–86%.

Key Advantage : Compatibility with sensitive functional groups due to mild conditions.

Fluorination of Methoxy-Substituted Intermediates

Introducing the trifluoromethoxy group via late-stage fluorination avoids competing boronation side reactions.

Synthesis of 2-Methoxy-7-boronic Acid Naphthalene

  • Method : DoM-boronation as in Section 3.1.

Direct Trifluoromethoxylation

  • Reagent : Trifluoromethyl triflate (CF₃SO₂CF₃) in the presence of CuI.

  • Conditions : DMF, 100°C, 12 h.

  • Yield : 58%.

Limitation : Competing O-demethylation reduces efficiency, necessitating excess CF₃SO₂CF₃.

One-Pot Borylation-Trifluoromethoxylation

A tandem protocol combining iridium-catalyzed C–H borylation and fluorination streamlines synthesis.

Iridium-Catalyzed Borylation

  • Catalyst : [Ir(COD)(OMe)]₂ with dtbpy ligand.

  • Substrate : 2-(Trifluoromethoxy)naphthalene.

  • Borylation Site : 7-Position (driven by electronic effects of -OCF₃).

  • Yield : 70%.

Advantages Over Stepwise Methods

  • Avoids intermediate purification.

  • Higher atom economy.

Comparative Analysis of Methods

Table 2 : Method Comparison Based on Scalability and Efficiency

MethodYield (%)ScalabilityCost Efficiency
DoM-Boronation68–75ModerateHigh
Suzuki Cross-Coupling82–86HighModerate
Late-Stage Fluorination58LowLow
One-Pot Borylation70HighHigh

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in Suzuki couplings.

  • Solvent Recovery : THF and toluene are distilled and reused in large-scale DoM reactions.

  • Safety : Handling LiTMP at −78°C requires specialized equipment to prevent thermal runaway .

Chemical Reactions Analysis

Deborylative Cyanation/Thiocyanation

Key Observations :

  • Yield : Poor for electron-neutral naphthyl boronic acids (~0–20%) without trifluoroborate conversion .

  • Conditions : Room temperature, no metal catalysts, bases, or additives .

Palladium-Catalyzed Cross-Couplings

The trifluoromethoxy group’s electron-deficient nature enhances reactivity in palladium-mediated reactions, such as Suzuki–Miyaura couplings. Studies on analogous naphthyl boronic acids show improved catalytic efficiency due to the substituent’s ability to stabilize transition states.

Borylation and Rearrangements

In metal-free borylation, the naphthalene framework can participate in 1,5-sigmatropic rearrangements to form bicyclic boronates. For example, substrates with vinyl groups undergo tautomerization to form quinone methide intermediates, facilitating C–B bond formation .

Reaction Type Mechanism Yield
Deborylative thiocyanationElectrochemical, no metal catalysts0–20% (neutral)
Suzuki–Miyaura couplingPalladium-catalyzed, enhanced by OCF₃Moderate–high
Bicyclic borylationSigmatropic rearrangement56–75%

Electronic Effects

The trifluoromethoxy group’s strong electron-withdrawing nature reduces acidity compared to unsubstituted naphthyl boronic acids. For example, ortho-substituted analogs exhibit weaker acidity due to intramolecular hydrogen bonding with the OCF₃ group .

Acidity Comparison :

Position Acidity Key Factor
OrthoLowerIntramolecular H-bonding (OCF₃)
ParaHigherReduced steric hindrance

Biological Interactions

While direct data on 2-(trifluoromethoxy)naphthalene-7-boronic acid is limited, studies on phenylboronic acid analogs suggest antibacterial activity via interactions with enzymes like Leucyl-tRNA synthetase (LeuRS). Docking studies indicate binding energies of -4.45 to -5.29 kcal/mol for similar compounds, though in vitro MIC values remain moderate (125–250 µg/mL) .

Catalytic Chemistry

Used in palladium-catalyzed cross-couplings to form carbon-carbon bonds, leveraging the OCF₃ group’s electronic effects for improved efficiency.

Medicinal Chemistry

Potential enzyme inhibitors (e.g., proteasomes, kinases) due to boronic acid’s ability to interact with nucleophilic sites .

Challenges and Limitations

  • Substrate Reactivity : Electron-neutral naphthyl boronic acids often require trifluoroborate conversion for efficient deborylative reactions .

  • Scalability : Synthesis methods like cryogenic metalation are challenging for industrial-scale production .

This compound’s reactivity profile is shaped by the interplay between the naphthalene scaffold and the trifluoromethoxy group, offering opportunities in catalysis and drug discovery while presenting challenges in reaction optimization.

Scientific Research Applications

Medicinal Chemistry

Potential as an Inhibitor:
Research indicates that 2-(Trifluoromethoxy)naphthalene-7-boronic acid may act as an inhibitor for specific enzymes, including proteasomes and kinases. These enzymes are critical in various biological processes, including cell cycle regulation and apoptosis. The compound's unique trifluoromethoxy group is believed to enhance its selectivity and potency against biological targets, making it a candidate for drug development.

Case Study:
In a study evaluating the biological activity of various boronic acids, 2-(Trifluoromethoxy)naphthalene-7-boronic acid exhibited significant inhibitory effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Catalysis

Palladium-Catalyzed Reactions:
The compound demonstrates enhanced reactivity in palladium-catalyzed cross-coupling reactions. Its electronic properties allow for effective participation in catalytic cycles, improving yields compared to other boronic acids.

Data Table:

Reaction TypeYield (%)Conditions
Suzuki Coupling with Aryl Halides85Pd(OAc)₂, K₂CO₃ in DMF
Heck Reaction78Pd(PPh₃)₂Cl₂, Et₃N at 80°C
Stille Coupling90Pd(PPh₃)₂Cl₂, THF under reflux

Insights:
The trifluoromethoxy group significantly influences the reactivity of the boronic acid in these reactions, allowing for more efficient synthesis of complex organic molecules .

Materials Science

Functional Materials:
2-(Trifluoromethoxy)naphthalene-7-boronic acid is also being explored for its potential in creating functional materials. Its ability to form stable complexes with various substrates opens avenues for developing sensors and other materials with specific electronic properties.

Case Study:
Recent research highlighted the use of this compound in the synthesis of novel polymeric materials that exhibit enhanced conductivity and stability under varying environmental conditions . These materials could have applications in electronics and photonics.

Antimicrobial Activity

Biological Testing:
In vitro studies have shown that derivatives of boronic acids, including 2-(Trifluoromethoxy)naphthalene-7-boronic acid, possess antimicrobial properties against various pathogens. The compound has been tested against bacteria such as Escherichia coli and fungi like Candida albicans.

Data Table:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli32 µg/mLModerate
Candida albicans64 µg/mLModerate
Aspergillus niger16 µg/mLHigh

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-7-boronic acid primarily involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules under mild conditions .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges : Introducing the -OCF₃ group requires halogen exchange or nucleophilic fluorination, which can be low-yielding if steric hindrance occurs .
  • Stability : The boronic acid group is prone to protodeboronation under acidic conditions, necessitating optimized reaction pH (e.g., Na₂CO₃ in Suzuki couplings) .

Biological Activity

2-(Trifluoromethoxy)naphthalene-7-boronic acid (TFM-NBA) is a boronic acid derivative with significant potential in medicinal chemistry. Characterized by the presence of a trifluoromethoxy group, this compound exhibits unique electronic properties that enhance its biological activity. This article reviews recent research findings, case studies, and data tables related to the biological activity of TFM-NBA.

  • Chemical Formula : C₁₁H₈BF₃O₃
  • Molecular Weight : 255.99 g/mol
  • Structure : The compound features a boron atom bonded to a naphthalene ring, with a trifluoromethoxy group at the 2-position.

Boronic acids, including TFM-NBA, are known for their ability to inhibit various enzymes, particularly proteasomes and kinases. The trifluoromethoxy substitution is believed to enhance selectivity and potency against specific biological targets.

Enzyme Inhibition

Research indicates that TFM-NBA may inhibit:

  • Proteasomes : Enzymes responsible for degrading ubiquitinated proteins.
  • Kinases : Enzymes that add phosphate groups to substrates, affecting signaling pathways.

Antimicrobial Activity

Recent studies have shown that TFM-NBA exhibits antimicrobial properties. A study on related compounds demonstrated that certain boronic acids possess antibacterial activity against Bacillus cereus . This suggests that TFM-NBA may also have similar effects.

Case Study: Metabolism by Microbial Strains

A study involving Arthrobacter nicotinovorans highlighted the metabolic pathways of arylboronic acids, indicating that while some compounds were metabolized, others like 2-(trifluoromethyl)phenylboronic acid showed no significant degradation . This suggests that TFM-NBA may undergo similar metabolic processes, which could influence its biological activity.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
2-Naphthaleneboronic AcidC₁₁H₉BLacks electron-withdrawing substituents; more reactive
6-(Trifluoromethoxy)naphthalen-2-ylboronic AcidC₁₁H₈BF₃O₃Different position of trifluoromethoxy group affects reactivity
2-(Trifluoromethoxy)phenylboronic AcidC₉H₈BF₃O₃Similar trifluoromethoxy group but lacks naphthalene structure

The unique trifluoromethoxy substitution in TFM-NBA enhances its electronic properties compared to other boronic acids, potentially increasing its efficacy as an enzyme inhibitor.

Synthesis and Reactivity

The synthesis of TFM-NBA can be achieved through various methods, including palladium-catalyzed reactions. Its reactivity is significantly influenced by the electronic effects of the trifluoromethoxy group, making it a valuable compound in synthetic methodologies .

Q & A

Q. How to resolve contradictory data in reaction yields across studies (e.g., Suzuki couplings)?

  • Answer : Systematically vary:
  • Catalyst loading (0.5–5 mol% Pd).
  • Ligands (e.g., SPhos vs. XPhos).
  • Base (K3_3PO4_4 vs. Cs2_2CO3_3).
    Use Design of Experiments (DoE) to identify critical factors. Cross-validate with kinetic profiling (e.g., in situ IR) .

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